molecular formula C25H37ClN4O6S2 B2626737 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217035-80-7

2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

カタログ番号: B2626737
CAS番号: 1217035-80-7
分子量: 589.16
InChIキー: ZPVMWEXXAJGZPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Introduction to 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Hydrochloride

Structural Classification Within Thieno[2,3-c]pyridine Derivatives

The compound belongs to the thieno[2,3-c]pyridine family, a class of bicyclic heterocycles characterized by a fused thiophene and pyridine ring system. Its core structure, 4,5,6,7-tetrahydrothieno[2,3-c]pyridine, features a partially saturated pyridine ring fused to a thiophene moiety, which confers unique electronic and steric properties. Key structural attributes include:

Table 1: Molecular Characteristics of the Compound

Property Value
Molecular Formula C₂₉H₄₀ClN₅O₇S₂
Molecular Weight 678.3 g/mol
Core Structure 5,5,7,7-Tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Functional Groups Sulfamoyl, benzamido, carboxamide

The thieno[2,3-c]pyridine scaffold is further modified with:

  • 5,5,7,7-Tetramethyl Substituents : These methyl groups enhance the compound’s lipophilicity and stabilize the partially saturated pyridine ring through steric hindrance, reducing metabolic degradation.
  • Sulfamoyl-Benzamido Moiety : Positioned at the 2- and 3-positions of the core, this group introduces hydrogen-bonding capabilities and modulates interactions with biological targets such as enzymes or receptors.
  • Hydrochloride Salt Form : Improves aqueous solubility, facilitating formulation for in vitro and in vivo studies.

Comparative analysis with related derivatives (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and 5,5,7,7-tetramethyl variants) reveals that the tetramethyl substitution pattern in this compound uniquely restricts conformational flexibility, potentially enhancing selectivity for specific biological targets.

Historical Context of Sulfamoyl-Benzamido Functional Groups in Medicinal Chemistry

The sulfamoyl and benzamido functional groups have played pivotal roles in drug discovery since the mid-20th century. Their integration into this compound reflects iterative advancements in pharmacophore design:

Evolution of Sulfamoyl Groups
  • 1930s–1940s : Sulfonamides emerged as the first broadly effective antibiotics, with sulfamoyl groups implicated in dihydropteroate synthase inhibition.
  • 1990s–2000s : Sulfamoyl derivatives gained traction in enzyme inhibition, particularly for carbonic anhydrases and ectonucleotidases, due to their ability to coordinate zinc ions or mimic transition states.
Benzamido Groups in Drug Design
  • 1960s–1980s : Benzamido-containing compounds like procainamide demonstrated the utility of aryl carboxamides in modulating ion channels and nucleic acid interactions.
  • 2010s–Present : Hybridization of benzamido with sulfonamide groups, as seen in this compound, has enabled dual-target engagement. For example, sulfamoyl-benzamides inhibit h-NTPDases (ectonucleotidases) with IC₅₀ values as low as 0.28 μM, while also exhibiting anti-inflammatory properties via TNF-α suppression.

Table 2: Key Milestones in Sulfamoyl-Benzamido Drug Development

Year Range Development Example Compounds
1940–1960 Antibacterial sulfonamides Sulfanilamide
1980–2000 Carbonic anhydrase inhibitors Acetazolamide
2010–2025 Hybrid sulfamoyl-benzamides for enzyme inhibition N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide

In the context of the subject compound, the N,N-bis(2-methoxyethyl)sulfamoyl group enhances solubility and confers a dual mechanism: the sulfonamide interacts with polar enzyme pockets, while the methoxyethyl chains improve membrane permeability. This design principle aligns with modern trends in kinase inhibitor development, where sulfamoyl groups act as "molecular glue" to stabilize target binding.

特性

IUPAC Name

2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O6S2.ClH/c1-24(2)15-18-19(21(26)30)23(36-20(18)25(3,4)28-24)27-22(31)16-7-9-17(10-8-16)37(32,33)29(11-13-34-5)12-14-35-6;/h7-10,28H,11-15H2,1-6H3,(H2,26,30)(H,27,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVMWEXXAJGZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1217035-80-7) is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

Molecular Characteristics

  • Molecular Formula : C25H37ClN4O6S2
  • Molecular Weight : 589.2 g/mol
  • CAS Number : 1217035-80-7

The structure features a thieno[2,3-c]pyridine core substituted with various functional groups, including sulfamoyl and methoxyethyl moieties, which may contribute to its biological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to the target compound exhibit significant antitumor activity . For example, derivatives of thieno[2,3-c]pyridine have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

Case Study: Thieno[2,3-c]pyridine Derivatives

A study examining several thieno[2,3-c]pyridine derivatives found that certain modifications enhanced cytotoxicity against human tumor cell lines while sparing normal cells. This suggests a potential for selective targeting in cancer therapy .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties , particularly against bacterial strains such as Helicobacter pylori. Compounds with similar sulfamoyl groups have been documented to inhibit bacterial growth effectively.

Research Findings

In vitro studies have demonstrated that sulfamoyl derivatives can disrupt bacterial cell wall synthesis and function, leading to increased susceptibility of bacteria to antibiotics .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor , particularly targeting urease and other metabolic enzymes involved in bacterial and tumor metabolism. This inhibition can lead to reduced survival rates for both bacteria and cancer cells.

The mechanism involves binding to the active site of the enzyme, preventing substrate access. For instance, urease inhibitors derived from similar structures have been shown to significantly reduce urease activity in laboratory settings .

Summary of Biological Activities

Activity TypeEffectivenessReferences
AntitumorHigh (varied by structure)
AntimicrobialModerate to High
Enzyme InhibitionSignificant

Comparison with Related Compounds

Compound NameCAS NumberAntitumor ActivityAntimicrobial Activity
3-formylchromoneVariousModerateHigh
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)1216419-32-7HighModerate

科学的研究の応用

Biological Activities

This compound has been investigated for various biological activities:

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In studies where related compounds were screened against various bacterial strains, they demonstrated notable efficacy. For instance, compounds with similar sulfamoyl groups have shown effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. The thieno[2,3-c]pyridine moiety is known to interact with various biological targets implicated in cancer progression. In vitro studies have indicated that modifications to the benzamide structure can enhance cytotoxic effects on cancer cell lines .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways involving sulfamoyl derivatives. This is relevant in the context of developing inhibitors for enzymes like carbonic anhydrase or certain proteases that are associated with disease states .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate starting materials like 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide and various intermediates derived from tetrahydrothieno[2,3-c]pyridine. The synthesis pathway is crucial for optimizing yield and purity for pharmaceutical applications.

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
14-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide + Tetrahydrothieno derivativeIntermediate A
2Cyclization under acidic conditionsIntermediate B
3Hydrochloric acid treatmentFinal Product

Case Studies

Several case studies have explored the applications of this compound in drug formulation and development:

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the sulfamoyl group enhanced activity significantly compared to standard antibiotics .
  • Cancer Cell Line Studies : Another study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in oncology .
  • Enzyme Inhibition Assays : Research focusing on enzyme interactions revealed that certain derivatives could inhibit protease activity effectively, providing a pathway for developing new therapeutic agents targeting protease-related diseases .

化学反応の分析

Hydrolysis Reactions

The sulfamoyl and amide groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products Catalyst/Notes
Acidic hydrolysisHCl (concentrated), refluxSulfonic acid derivative + 2-methoxyethylamine + benzoic acid fragmentsProlonged heating required for complete cleavage
Basic hydrolysisNaOH (aqueous), 80–100°CDe-sulfamoylated thienopyridine core + methoxyethanol + ammonium chlorideSteric hindrance slows reaction kinetics
  • The tetramethyl substituents on the tetrahydrothienopyridine ring increase steric hindrance, reducing hydrolysis rates compared to non-methylated analogs.

Nucleophilic Substitution at Sulfamoyl Group

The sulfamoyl moiety (N,N-bis(2-methoxyethyl)sulfamoyl) undergoes nucleophilic displacement reactions with amines or alcohols.

Nucleophile Conditions Product Yield
PiperidineDMF, 60°C, 12hSulfamoyl group replaced with piperidine58%
EthanolK₂CO₃, DMSO, 80°C, 6hEthoxy-substituted sulfonamide42%
  • Methoxyethyl groups on the sulfamoyl nitrogen limit accessibility to bulkier nucleophiles.

Electrophilic Aromatic Substitution

The electron-rich thieno[2,3-c]pyridine core participates in electrophilic substitution, though tetramethyl groups sterically hinder reactivity.

Reagent Position Product Yield Notes
HNO₃ (fuming)C-2 or C-6Nitro-thienopyridine derivative28% Requires prolonged reaction time
Br₂ (CH₂Cl₂)C-5Brominated thienopyridine35% Competing oxidation observed
  • Nitration and bromination are less efficient compared to non-methylated thienopyridines due to steric effects .

Reductive Transformations

The tetrahydrothienopyridine ring undergoes hydrogenation under catalytic conditions.

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm

類似化合物との比較

Data Tables

Table 1: Structural Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives

Compound Sulfamoyl Group Core Substituents Bioactivity (Inferred/Reported)
Target Compound N,N-bis(2-methoxyethyl) 5,5,7,7-Tetramethyl TNF-α inhibition
Compound N-butyl-N-methyl 6-Methyl Toxicity precautions
Derivatives Varied (alkyl/aryl) Varied TNF-α inhibition (IC~50~ <1 μM)

Q & A

Q. What are the critical safety considerations when synthesizing this compound?

  • Methodological Answer : Prior to synthesis, conduct a comprehensive hazard analysis for reagents like O-benzyl hydroxylamine hydrochloride and solvents (e.g., acetonitrile). Use fume hoods for volatile reagents, and adhere to institutional Chemical Hygiene Plans for waste disposal. Safety protocols must include 100% compliance with written/online lab safety exams, as mandated for advanced laboratory courses .

Q. How can spectroscopic data (e.g., NMR, IR) confirm the compound’s structural integrity?

  • Methodological Answer : Compare experimental spectra with reference data. For example:
    • IR : Look for sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹).
    • ¹H NMR : Verify methyl groups (δ ~1.2–1.5 ppm for tetramethyl substituents) and aromatic protons (δ ~7–8 ppm).
    • ¹³C NMR : Confirm quaternary carbons in the tetrahydrothieno-pyridine core (δ ~135–145 ppm). Cross-check with published spectra of analogous compounds, such as thiazolo-pyrimidine derivatives .

Q. What are the standard purification techniques for this compound?

  • Methodological Answer : Use recrystallization (e.g., DMF/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor purity via TLC (Rf comparison) or HPLC (retention time matching). For hygroscopic intermediates, employ anhydrous sodium pivalate during workup .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction yields?

  • Methodological Answer : Apply factorial designs to evaluate variables (e.g., temperature, stoichiometry, catalyst loading). For example, a 2³ factorial design could optimize:
    • Reagent ratio : Vary equivalents of sulfamoylbenzamide precursor (1.0–1.2 eq).
    • Reaction time : Test 12–24 hours for cyclization steps.
    • Solvent system : Compare DMF vs. acetonitrile for solubility. Use response surface methodology (RSM) to identify maxima in yield, referencing optimization strategies for similar heterocycles .

Q. How to resolve contradictions in mass spectrometry (MS) and elemental analysis data?

  • Methodological Answer :
    • MS : If the molecular ion (M⁺) is absent, use HRMS-ESI for accurate mass (±5 ppm). For example, a discrepancy in m/z 386 (C₂₀H₁₀N₄O₃S) may arise from adduct formation (e.g., [M+Na]⁺).
    • Elemental Analysis : Deviations >0.3% require re-purification. If C/H/N ratios mismatch, assess hygroscopicity or residual solvents via TGA .

Q. What computational tools aid in predicting the compound’s reactivity or binding affinity?

  • Methodological Answer :
    • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
    • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinase domains) using software like GROMACS.
    • ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP) and metabolic stability. Validate with experimental LogD₇.₄ measurements .

Q. How to address low yields in the final amidation step?

  • Methodological Answer :
    • Activation : Replace classical coupling agents (e.g., EDC/HOBt) with PyBOP for sterically hindered amines.
    • Solvent Optimization : Test dichloromethane (DCM) with 4Å molecular sieves to scavenge water.
    • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate acyl transfer. Monitor reaction progress via in-situ IR for carbonyl disappearance .

Q. What advanced characterization techniques validate crystalline structure?

  • Methodological Answer :
    • X-ray Crystallography : Resolve bond lengths (e.g., C-S ~1.78 Å, C-N ~1.45 Å) and dihedral angles to confirm stereochemistry.
    • PXRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphism.
    • SC-XRD Challenges : For poorly diffracting crystals, use synchrotron radiation or cryocooling (100 K) .

Q. How to ensure data integrity in multi-institutional collaborations?

  • Methodological Answer : Implement encrypted electronic lab notebooks (ELNs) with role-based access controls. Use blockchain-based timestamping for raw data (e.g., NMR FID files) and version-control systems (e.g., Git) for synthetic protocols. Cross-validate results via round-robin testing, as exemplified in international fuel engineering studies .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Methodological Answer :
    • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via UPLC-PDA at 254 nm.
    • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf life. For hydrolytic instability, consider lyophilization with trehalose .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。